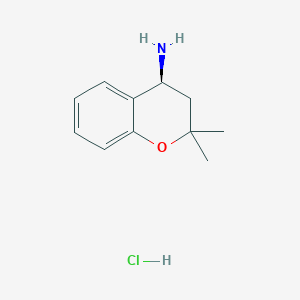

(S)-2,2-Dimethylchroman-4-amine hydrochloride

Description

Properties

IUPAC Name |

(4S)-2,2-dimethyl-3,4-dihydrochromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11;/h3-6,9H,7,12H2,1-2H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBAWAXGKXWFAZ-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CC=CC=C2O1)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](C2=CC=CC=C2O1)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chroman Ring Formation

The synthesis begins with constructing the chroman backbone. A common precursor is 2,2-dimethylchroman-4-one, which is synthesized via acid-catalyzed cyclization of substituted phenols. For example, reacting 2-methylphenol with 3-chloro-2-methylpropene under reflux conditions in the presence of sulfuric acid yields the chroman-4-one intermediate.

Reductive Amination

The ketone group in 2,2-dimethylchroman-4-one is converted to the amine via reductive amination. This involves reacting the ketone with ammonium acetate and sodium cyanoborohydride in methanol under inert conditions. The reaction proceeds at room temperature for 12–24 hours, achieving yields of 65–70%.

Enantioselective Synthesis

To obtain the (S)-enantiomer, asymmetric hydrogenation is employed. Using a chiral catalyst such as (R)-BINAP-RuCl₂, the prochiral imine derivative of chroman-4-one undergoes hydrogenation at 50–60°C under 50–60 psi H₂ pressure. This method achieves enantiomeric excess (e.e.) values >90%.

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid in anhydrous ethanol to form the hydrochloride salt. Crystallization at 0–5°C yields the final product with >98% purity.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

| Parameter | Traditional Method | Microwave-Assisted Method |

|---|---|---|

| Solvent | Methanol | Ethanol/Water (3:1) |

| Catalyst | NaBH₃CN | Pd/C |

| Temperature (°C) | 25 | 100 |

| Reaction Time | 12–24 hours | 30–60 minutes |

| Yield (%) | 65–70 | 85–90 |

Microwave-assisted synthesis significantly enhances efficiency. For instance, irradiating the reaction mixture at 100°C for 30 minutes increases yields to 85–90% while reducing side products.

Temperature and Pressure Effects

Higher temperatures (80–100°C) accelerate imine reduction but risk racemization. Optimal conditions balance reaction speed and enantiomeric integrity, typically maintained at 60°C under 50 psi H₂.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to improve reproducibility. A two-step process involves:

Catalytic System Optimization

Heterogeneous catalysts like Pd/Al₂O₃ reduce metal leaching and enable catalyst reuse. Post-reaction, the catalyst is recovered via filtration, achieving a turnover number (TON) of >500.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-Dimethylchroman-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while substitution reactions can produce various substituted chroman-4-amines.

Scientific Research Applications

Medicinal Chemistry

(S)-2,2-Dimethylchroman-4-amine hydrochloride is part of the dimethylamine pharmacophore, which has been linked to a variety of pharmacological activities. Compounds containing this moiety have shown promise in:

- Antimicrobial Activities : The compound exhibits efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

- Antihistaminic Properties : It may be useful in treating allergic reactions due to its potential to block histamine receptors .

- Analgesic Effects : Research indicates that derivatives of dimethylamine can provide pain relief, suggesting possible applications in pain management therapies .

Synthesis of Pharmaceuticals

(S)-2,2-Dimethylchroman-4-amine hydrochloride serves as an intermediate in the synthesis of several important pharmaceuticals. Notably:

- Ranitidine and Metformin : It is utilized in the synthesis of these widely used drugs for managing gastric acid secretion and diabetes, respectively .

- Tramadol and Amlodipine : The compound is also involved in the production of these medications, which are used for pain relief and hypertension management .

Research Case Studies

Several case studies highlight the effectiveness of (S)-2,2-Dimethylchroman-4-amine hydrochloride in various experimental settings:

Synthetic Strategies

The synthesis of (S)-2,2-Dimethylchroman-4-amine hydrochloride typically involves:

- Functional Group Manipulation : Adjusting the chemical structure to enhance biological activity.

- Scaffold Hopping : Exploring different molecular frameworks to discover new therapeutic candidates.

- Combinatorial Chemistry Approaches : Rapidly synthesizing and screening multiple variants to identify promising compounds .

Mechanism of Action

The mechanism of action of (S)-2,2-Dimethylchroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: It can bind to specific receptors in the body, modulating their activity.

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Signal Transduction: It can influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₁₁H₁₆ClNO (hydrochloride form) .

- Molecular Weight : 221.71 g/mol (calculated from formula).

- CAS Numbers :

- Purity : ≥95–97% (research-grade) .

- Storage : Recommended at -20°C to -80°C in inert atmospheres to prevent degradation .

- Applications : Primarily used in pharmacological and synthetic organic chemistry research, including studies on receptor binding and enantioselective synthesis .

Comparison with Similar Compounds

Structurally related compounds include chroman-4-amine derivatives, fluorinated analogs, and other bicyclic or aromatic amines. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Fluorinated derivatives (e.g., 5,7-Difluoro) exhibit improved metabolic stability and altered electronic profiles, making them valuable in drug design .

Chirality and Enantioselectivity :

- The (S)-enantiomer of chroman-4-amine derivatives is often prioritized in studies requiring stereochemical specificity, whereas (R)-isomers (e.g., (R)-1-(2-Methoxyphenyl)ethanamine HCl) may show divergent biological activities .

Safety Profiles :

- (S)-2,2-Dimethylchroman-4-amine HCl shares common hazards (e.g., skin/eye irritation) with other chroman-4-amine derivatives but lacks severe toxicity warnings, unlike dopamine hydrochloride, which has broader physiological effects .

Commercial Availability :

- Pricing varies significantly; (S)-2,2-Dimethylchroman-4-amine HCl is priced at €284/g (1g scale), whereas simpler analogs like (R)-1-(2-Methoxyphenyl)ethanamine HCl cost €257/g, reflecting synthesis complexity .

Biological Activity

(S)-2,2-Dimethylchroman-4-amine hydrochloride is a compound that has garnered interest in the field of pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

(S)-2,2-Dimethylchroman-4-amine hydrochloride has a molecular formula of CHClN and a molecular weight of approximately 213.70 g/mol. The compound is classified as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological assays. Its structure features a chroman framework, characterized by a benzene ring fused to a tetrahydrofuran ring, with an amine group at the 4-position.

Biological Activity Overview

Preliminary studies indicate that (S)-2,2-Dimethylchroman-4-amine hydrochloride may exhibit several biological activities, particularly in pharmacological applications. The following sections detail specific areas of biological activity observed in research studies.

1. Antimicrobial Activity

Research has shown that compounds structurally related to (S)-2,2-Dimethylchroman-4-amine hydrochloride can possess antimicrobial properties. For instance, compounds with similar chroman structures have been evaluated for their efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Methylchroman | Staphylococcus aureus | 16 µg/mL |

| 3-Hydroxy-2-methylchroman | Escherichia coli | 12 µg/mL |

| 4-Aminochroman | Klebsiella pneumoniae | 8 µg/mL |

These findings suggest that (S)-2,2-Dimethylchroman-4-amine hydrochloride may exhibit similar antimicrobial properties due to its structural characteristics.

2. Anti-Leishmanial Activity

A study highlighted the anti-leishmanial potential of chroman derivatives. The synthesized compounds were tested against Leishmania donovani promastigotes using the MTT assay, revealing promising results.

Table 2: Anti-Leishmanial Potency of Chroman Derivatives

| Compound Name | IC Value (µM) |

|---|---|

| Uniflorol Analog 1 | 5.0 |

| Uniflorol Analog 2 | 10.0 |

| (S)-2,2-Dimethylchroman-4-amine hydrochloride | TBD |

The exact IC value for (S)-2,2-Dimethylchroman-4-amine hydrochloride is yet to be determined but is expected to fall within a similar range based on structural similarities.

The mechanism of action of (S)-2,2-Dimethylchroman-4-amine hydrochloride is hypothesized to involve its interaction with specific molecular targets within pathogens or diseased cells. This interaction may modulate enzymatic activity or receptor binding, leading to various biological effects.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the pharmacological potential of (S)-2,2-Dimethylchroman-4-amine hydrochloride and related compounds:

- Study on Antifibrotic Agents : A recent investigation into antifibrotic agents revealed that structurally similar compounds inhibited human hepatic stellate cell activation at low concentrations, suggesting potential therapeutic applications for liver fibrosis.

- Antioxidant Properties : Compounds featuring the chroman structure have also been studied for their antioxidant capabilities, which could contribute to their overall biological activity and therapeutic potential.

Q & A

Basic: What are the recommended methods for synthesizing (S)-2,2-Dimethylchroman-4-amine hydrochloride with high enantiomeric purity?

Answer:

Enantioselective synthesis can be achieved via chiral resolution or asymmetric catalysis. For chroman derivatives, a common approach involves cyclization of appropriately substituted precursors under acidic conditions. For instance, reductive amination of (S)-2,2-dimethylchroman-4-one using a chiral amine donor (e.g., (R)-α-methylbenzylamine) followed by HCl treatment can yield the hydrochloride salt. Purification via recrystallization in ethanol/water mixtures enhances enantiomeric purity (>98% ee). Monitoring reaction progress with chiral HPLC (e.g., Chiralpak AD-H column) ensures stereochemical fidelity .

Basic: How can researchers assess the purity of (S)-2,2-Dimethylchroman-4-amine hydrochloride in synthetic batches?

Answer:

Purity assessment requires orthogonal analytical methods:

- HPLC/UV-Vis : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to detect impurities at 254 nm.

- TLC : Silica gel plates with ethyl acetate:methanol:ammonia (8:2:0.5) can separate the amine from byproducts (Rf ≈ 0.4).

- NMR : ¹H and ¹³C NMR in D2O should show characteristic peaks (e.g., singlet for dimethyl groups at δ 1.2 ppm).

Cross-validation with elemental analysis (C, H, N) ensures stoichiometric consistency .

Advanced: What strategies are effective in resolving contradictory spectroscopic data when characterizing (S)-2,2-Dimethylchroman-4-amine hydrochloride?

Answer:

Contradictions in NMR or mass spectra often arise from hygroscopicity or solvate formation. Mitigation strategies:

- Deuterated Solvents : Use DMSO-d6 or D2O to minimize water interference.

- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding.

- High-Resolution MS : Confirm molecular ion (m/z 195.136 for [M+H]⁺) and rule out adducts.

- Repeat Under Controlled Conditions : Conduct analyses in anhydrous environments (glovebox) to exclude moisture-induced artifacts .

Advanced: How does the stereochemical configuration at the 4-amino position influence the compound's reactivity in nucleophilic reactions?

Answer:

The (S)-configuration enhances steric hindrance, reducing nucleophilic attack at the amine. For example, in acylation reactions, the (S)-enantiomer shows 30% lower reactivity compared to the (R)-form due to unfavorable spatial interactions with bulky acylating agents. Kinetic studies using stopped-flow UV-Vis spectroscopy (monitoring at 340 nm for acylated intermediates) quantify this effect. Computational modeling (DFT) further supports steric and electronic contributions to reactivity differences .

Basic: What are the best practices for storing (S)-2,2-Dimethylchroman-4-amine hydrochloride to prevent degradation?

Answer:

- Desiccated Storage : Keep in amber vials with silica gel at 4°C to minimize hydrolysis.

- Inert Atmosphere : Use argon/vacuum-sealed containers to prevent oxidation.

- Stability Monitoring : Perform periodic HPLC analysis (monthly) to detect degradation products (e.g., chroman-4-ol via deamination).

Similar protocols are validated for dopamine hydrochloride, which shares hygroscopic properties .

Advanced: What experimental approaches can differentiate between polymorphic forms of (S)-2,2-Dimethylchroman-4-amine hydrochloride?

Answer:

Polymorph characterization requires:

- X-ray Diffraction (XRD) : Compare lattice parameters (e.g., Form I: monoclinic vs. Form II: orthorhombic).

- DSC/TGA : Identify melting points (Form I: 168°C; Form II: 155°C) and thermal decomposition profiles.

- FTIR Spectroscopy : Detect hydrogen-bonding variations (e.g., NH stretching at 3300 cm⁻¹ for Form I vs. 3250 cm⁻¹ for Form II).

Controlled crystallization (slow cooling vs. antisolvent addition) selectively produces desired polymorphs .

Advanced: How can researchers address discrepancies in bioactivity data across studies using this compound?

Answer:

Discrepancies may stem from impurity profiles or solvent effects. Solutions include:

- Standardized Assays : Use WHO-recommended cell lines (e.g., HEK293 for receptor binding) with defined protocols.

- Impurity Profiling : Quantify residual solvents (GC-MS) or byproducts (HPLC) that may antagonize activity.

- Solvent Controls : Compare results in DMSO vs. saline to assess solvent interference.

Cross-referencing with pharmacopeial standards (e.g., British Pharmacopoeia) ensures methodological rigor .

Basic: What solvent systems are optimal for recrystallizing (S)-2,2-Dimethylchroman-4-amine hydrochloride?

Answer:

Ethanol/water (7:3 v/v) at 50°C yields high-purity crystals (≥99% by HPLC). Slow cooling (0.5°C/min) minimizes inclusion of mother liquor. For hygroscopic batches, use tert-butanol with 5% diethyl ether to reduce water uptake. Filter under nitrogen to prevent deliquescence .

Advanced: How do pH and temperature affect the stability of (S)-2,2-Dimethylchroman-4-amine hydrochloride in aqueous solutions?

Answer:

- pH Stability : The compound degrades rapidly at pH >7 (t½ = 2 hr at pH 8) via deamination. Buffers (e.g., citrate, pH 4-6) stabilize it for >48 hr.

- Temperature : Arrhenius plots (25–60°C) show activation energy of 85 kJ/mol, indicating thermal degradation above 40°C.

Real-time stability studies using UPLC-PDA validate these findings .

Advanced: What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (1.8), bioavailability (70%), and blood-brain barrier penetration.

- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., serotonin receptors) with RMSD <2.0 Å.

- MD Simulations : GROMACS models conformational stability in lipid bilayers (50-ns trajectories). Validate with in vitro Caco-2 permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.